molecular formula C23H25N3O5S2 B2942584 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate CAS No. 877651-68-8

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate

Cat. No.: B2942584
CAS No.: 877651-68-8
M. Wt: 487.59
InChI Key: ORCCMCKZHASAAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(((5-(2-Ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate is a synthetic organic compound of significant interest due to its unique molecular structure and diverse potential applications across various fields. The presence of a thiadiazole ring, combined with a pyran-4-one structure and dimethylbenzoate, makes it a subject of investigation for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound typically involves multiple steps, starting with the synthesis of intermediate structures.

  • Step 1: Synthesis of Thiadiazole Intermediate

    • Starting material: 2-Ethylbutanamido

    • Reagents: Thionyl chloride (SOCl₂), Thiourea, and a suitable base like triethylamine.

    • Conditions: Reaction conducted under reflux conditions, followed by purification using recrystallization.

  • Step 2: Synthesis of Pyran-4-One Intermediate

    • Starting material: Appropriate aldehyde

    • Reagents: Malonic acid, Acetic anhydride, and catalytic amounts of piperidine.

    • Conditions: Heated under reflux, followed by purification using column chromatography.

  • Step 3: Coupling of Intermediates

    • Reagents: Thiadiazole intermediate, Pyran-4-one intermediate, and dimethylbenzoate.

    • Conditions: Conducted in the presence of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production methods would involve optimization of these steps for higher yields and cost-effectiveness. This includes process optimization, solvent recovery, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various reactions, such as:

  • Oxidation: Oxidative cleavage or addition reactions.

  • Reduction: Hydrogenation under catalytic conditions.

  • Substitution: Nucleophilic substitution in the thiadiazole ring or the dimethylbenzoate moiety.

Common Reagents and Conditions

  • Oxidation Reagents: KMnO₄ (Potassium permanganate), H₂O₂ (Hydrogen peroxide)

  • Reduction Reagents: H₂ (Hydrogen gas) with a Pd/C (Palladium on carbon) catalyst

  • Substitution Reagents: Halogenating agents like NBS (N-Bromosuccinimide), or nucleophiles like amines or alkoxides.

Major Products Formed

  • Oxidation Products: Sulfoxides, sulfones, or hydroxylated compounds.

  • Reduction Products: Reduced forms of the thiadiazole ring or the carbonyl groups.

  • Substitution Products: Derivatives with substituted thiadiazole or benzoate groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used for studying the reactivity of thiadiazole rings and pyranones. Its structure serves as a model for synthesizing more complex molecules.

Biology

Biologically, it shows promise in various bioassays, possibly exhibiting anti-inflammatory, antifungal, or antibacterial properties due to its unique functional groups.

Medicine

In medicine, research is directed towards its potential as a pharmacophore. The compound’s various functional groups may interact with specific biological targets, providing a scaffold for drug development.

Industry

Industrial applications include its use as an intermediate in the synthesis of dyes, pigments, and advanced materials.

Mechanism of Action

The compound's mechanism of action in biological systems involves interactions with molecular targets such as enzymes or receptors. The thiadiazole ring might interact with metal ions in enzyme active sites, modulating their activity. The pyran-4-one structure can form hydrogen bonds or hydrophobic interactions with biological macromolecules, influencing signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethylbutanamido-1,3,4-thiadiazole: Simplified structure without the pyran-4-one and dimethylbenzoate.

  • Pyran-4-one derivatives: Compounds focusing solely on the pyran-4-one structure, lacking the thiadiazole and benzoate moieties.

  • Dimethylbenzoate derivatives: Molecules with varied substitutions on the dimethylbenzoate group, without thiadiazole and pyran-4-one rings.

Uniqueness

The unique combination of a thiadiazole ring, pyran-4-one structure, and dimethylbenzoate sets this compound apart from others. Its multi-functional nature allows for versatile interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.

There you go! How deep you wanna dive into this chemical wonderland now? Or switch gears and talk about something else?

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S2/c1-5-15(6-2)20(28)24-22-25-26-23(33-22)32-12-17-10-18(27)19(11-30-17)31-21(29)16-8-13(3)7-14(4)9-16/h7-11,15H,5-6,12H2,1-4H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCCMCKZHASAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.